molecular formula C20H14O2S5 B14312087 2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one] CAS No. 111573-81-0

2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]

Cat. No.: B14312087
CAS No.: 111573-81-0
M. Wt: 446.7 g/mol
InChI Key: OTLHBLABDALNMK-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is a complex organic compound characterized by the presence of sulfur and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.

Scientific Research Applications

2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The sulfur and thiophene rings play a crucial role in these interactions, allowing the compound to bind to various biological molecules and modulate their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Sulfanediylbis[1-([2,2’-bithiophen]-5-yl)ethan-1-one] is unique due to the presence of both sulfur and thiophene rings, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.

Properties

CAS No.

111573-81-0

Molecular Formula

C20H14O2S5

Molecular Weight

446.7 g/mol

IUPAC Name

2-[2-oxo-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfanyl-1-(5-thiophen-2-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C20H14O2S5/c21-13(15-5-7-19(26-15)17-3-1-9-24-17)11-23-12-14(22)16-6-8-20(27-16)18-4-2-10-25-18/h1-10H,11-12H2

InChI Key

OTLHBLABDALNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)CSCC(=O)C3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

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